molecular formula C9H12N B14282085 Amidogen, methyl(2-phenylethyl)-

Amidogen, methyl(2-phenylethyl)-

Cat. No.: B14282085
M. Wt: 134.20 g/mol
InChI Key: AROBVEOPQUQLAG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amidogen, methyl(2-phenylethyl)- can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the amine and aldehyde reacting to form an imine intermediate, which is subsequently reduced to the desired amine.

Another method involves the alkylation of 2-phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine attacks the methyl iodide, resulting in the formation of the N-methylated product.

Industrial Production Methods

Industrial production of amidogen, methyl(2-phenylethyl)- often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Amidogen, methyl(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Amidogen, methyl(2-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in neurotransmitter systems due to its structural similarity to phenethylamine.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of amidogen, methyl(2-phenylethyl)- involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving dopamine, serotonin, and other neurotransmitters, which play critical roles in mood regulation, cognition, and behavior.

Comparison with Similar Compounds

Amidogen, methyl(2-phenylethyl)- can be compared to other similar compounds such as:

    Phenethylamine: The parent compound, which lacks the N-methyl group.

    N-methylphenethylamine: Similar structure but without the 2-phenylethyl group.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different functional groups.

The uniqueness of amidogen, methyl(2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

Amidogen, methyl(2-phenylethyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological systems in meaningful ways. Continued study of this compound may lead to new discoveries and applications in chemistry, biology, medicine, and beyond.

Biological Activity

Amidogen, methyl(2-phenylethyl)- (chemical formula: C9H12N) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and anti-inflammatory potential, supported by data tables and case studies.

Amidogen, methyl(2-phenylethyl)- is characterized by the presence of a phenethyl group attached to a methyl amidogen moiety. Its structure can be represented as follows:

C9H12N Amidogen methyl 2 phenylethyl \text{C}_9\text{H}_{12}\text{N}\quad \text{ Amidogen methyl 2 phenylethyl }

Antimicrobial Activity

Research indicates that amidogen derivatives exhibit significant antimicrobial activity. In a study assessing various compounds against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), certain derivatives demonstrated notable efficacy.

Table 1: Antimicrobial Activity of Amidogen Derivatives

CompoundMIC (μM) against S. aureusMIC (μM) against MRSAMBC/MIC Ratio
Amidogen Derivative A25.912.9≤4
Amidogen Derivative B30.015.0≤4

These results suggest that the tested amidogen derivatives not only inhibit bacterial growth but also exhibit bactericidal properties, as indicated by the MBC/MIC ratios being less than or equal to 4 .

Cytotoxicity and Cell Viability

The cytotoxic effects of amidogen derivatives were evaluated using the MTT assay, which measures cell viability based on metabolic activity. The results showed that certain compounds significantly reduced cell viability in various cancer cell lines.

Table 2: Cytotoxicity of Amidogen Derivatives

CompoundIC50 (μM)Cell Line Tested
Amidogen Derivative A6.5HeLa
Amidogen Derivative B20.0MCF-7

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compound A exhibited a particularly low IC50, suggesting strong cytotoxic effects against HeLa cells .

Anti-Inflammatory Potential

In addition to antimicrobial and cytotoxic properties, amidogen derivatives have shown promise in modulating inflammatory responses. The compounds were tested for their ability to inhibit NF-κB activity, a key regulator in inflammatory processes.

Table 3: Anti-Inflammatory Activity of Amidogen Derivatives

CompoundNF-κB Inhibition (%)
Amidogen Derivative A15%
Amidogen Derivative B10%

These findings highlight the potential of amidogen derivatives as anti-inflammatory agents, with implications for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Recent studies have explored the broader implications of amidogen compounds in pharmacology. For instance:

  • Antimicrobial Efficacy : A study demonstrated that amidogen derivatives significantly inhibited growth in clinical isolates of MRSA, suggesting their potential application in treating resistant bacterial infections .
  • Cytotoxicity in Cancer Therapy : Research has indicated that specific amidogen derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
  • Inflammation and Disease Models : In vivo studies using animal models have shown that amidogen compounds can reduce markers of inflammation, supporting their role in managing inflammatory diseases .

Properties

Molecular Formula

C9H12N

Molecular Weight

134.20 g/mol

InChI

InChI=1S/C9H12N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

AROBVEOPQUQLAG-UHFFFAOYSA-N

Canonical SMILES

C[N]CCC1=CC=CC=C1

Origin of Product

United States

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